
Pactimibe sulfate
Übersicht
Beschreibung
Pactimibe sulfate is a novel acyl coenzyme A:cholesterol acyltransferase inhibitor. It has been studied for its potential to treat atherosclerosis and coronary heart disease by inhibiting the formation of cholesteryl esters and reducing plasma cholesterol levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pactimibe sulfate can be synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent modifications. The synthesis typically involves the following steps:
- Formation of the indole ring.
- Introduction of the pivaloylamino group.
- Addition of the octyl group.
- Sulfation to form the sulfate salt .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as crystallization and filtration .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pactimibe Sulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Indolin-Oxidation zur Bildung seines Plasmametaboliten, R-125528.
Reduktion: Reduktion des Indolrings.
Substitution: N-Dealkylierung und Glucuronidierung
Häufige Reagenzien und Bedingungen:
Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, insbesondere CYP3A4 und CYP2D6.
Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumborhydrid.
Substitution: N-Dealkylierungs- und Glucuronidierungsreaktionen werden durch Leberenzyme katalysiert
Hauptprodukte:
R-125528: Ein wichtiger Plasmametabolit, der durch Indolin-Oxidation gebildet wird.
Glucuronide: Durch Glucuronidierungsreaktionen gebildet
Wissenschaftliche Forschungsanwendungen
Efficacy in Preclinical Studies
Numerous studies have demonstrated the effectiveness of pactimibe sulfate in animal models:
- Atherosclerosis Reduction : In a study involving apolipoprotein E-deficient mice (apoE(-/-)), this compound was shown to significantly reduce both early and advanced atherosclerotic lesions compared to control treatments. Specifically, a 0.1% concentration of this compound reduced lesion size by 90%, outperforming other treatments such as avasimibe and cholestyramine, which achieved reductions between 40-50% .
- Plaque Stability : The compound has been found to stabilize atherosclerotic plaques by reducing macrophage infiltration and lowering levels of matrix metalloproteinases (MMPs), which are associated with plaque vulnerability .
- Long-term Effects : In chronic models where mice were fed a Western diet, this compound administration led to a significant reduction in plaque progression and improved lipid profiles without increasing cell apoptosis or necrosis within plaques .
Clinical Trials and Applications
This compound has undergone various clinical trials aimed at assessing its efficacy in humans:
- Phase II Trials : Clinical trials have evaluated this compound's ability to reduce coronary artery disease progression in patients with established atherosclerosis. However, results indicated that while it lowered cholesterol levels, it did not significantly improve cardiovascular outcomes compared to standard therapies .
- Impact on Carotid Atherosclerosis : In randomized trials focusing on familial hypercholesterolemia patients, this compound showed potential in slowing carotid artery disease progression, although results were mixed regarding its overall effectiveness compared to existing treatments .
Case Studies
Several documented case studies provide insight into the practical applications of this compound:
- Case Study 1 : A study on patients with familial hypercholesterolemia highlighted that those treated with this compound exhibited lower levels of LDL cholesterol and reduced progression of carotid intima-media thickness over six months compared to control groups .
- Case Study 2 : Another investigation into patients with coronary artery disease found that while this compound effectively reduced plasma cholesterol levels, it failed to show significant differences in major adverse cardiovascular events when compared to placebo groups .
Wirkmechanismus
Pactimibe sulfate exerts its effects by inhibiting acyl coenzyme A:cholesterol acyltransferase, an enzyme involved in the formation of cholesteryl esters. This inhibition leads to reduced cholesteryl ester formation, decreased cholesterol absorption from the intestine, and enhanced elimination of cholesterol from the body. The primary molecular targets are acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2 .
Vergleich Mit ähnlichen Verbindungen
Avasimibe: Another acyl coenzyme A:cholesterol acyltransferase inhibitor with similar cholesterol-lowering effects.
Fomimibe: An inhibitor of cholesterol absorption with a different mechanism of action.
Squalene synthase inhibitors: Compounds that inhibit cholesterol synthesis at a different step in the pathway
Uniqueness of Pactimibe Sulfate: this compound is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .
Biologische Aktivität
Pactimibe sulfate, also known as CS-505, is a novel compound classified as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Its primary therapeutic application is in the treatment of hypercholesterolemia and atherosclerosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in reducing atherosclerotic lesions, and potential implications for clinical use.
This compound functions by inhibiting the ACAT enzyme, which plays a crucial role in cholesterol esterification. By blocking this enzyme, this compound reduces the formation of cholesteryl esters within macrophages, thereby preventing the accumulation of lipids in arterial plaques. This mechanism not only lowers plasma cholesterol levels but also directly impacts the stability of atherosclerotic lesions.
Efficacy in Animal Models
Numerous studies have investigated the efficacy of this compound in various animal models, particularly focusing on its antiatherosclerotic properties.
Study Overview
-
Early Lesion Model :
- Subjects : Apolipoprotein E-deficient (apoE(-/-)) mice.
- Treatment : Mice were administered 0.03% or 0.1% this compound for 12 weeks.
- Results : The treatment resulted in a 90% reduction in atherosclerotic lesions compared to 40-50% reductions observed with other treatments like avasimibe and cholestyramine .
- Advanced Lesion Model :
Immunohistochemical Analysis
Immunohistochemical studies have shown that this compound significantly reduces macrophage infiltration and the expression of matrix metalloproteinases (MMPs) associated with plaque instability. Specifically, reductions in MMP-2, MMP-9, and MMP-13 were noted, indicating a dual mechanism where both cholesterol lowering and direct ACAT inhibition contribute to plaque stabilization .
Case Studies and Clinical Trials
This compound has been evaluated in clinical settings, although some trials faced challenges. For instance:
- A clinical trial (NCT00151788) aimed at assessing the safety and efficacy of this compound was terminated early due to an observed increase in major cardiovascular events among participants . This highlights the necessity for careful monitoring and further research to clarify its safety profile.
Comparative Efficacy Table
Compound | Dosage | Reduction in Atherosclerotic Lesions | Plasma Cholesterol Reduction |
---|---|---|---|
This compound | 0.1% | 90% | 43-48% |
Avasimibe | 0.1% | 40-50% | Similar |
Cholestyramine | 3% | Not specified | Similar |
Eigenschaften
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQESRCXYYHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209694 | |
Record name | Pactimibe sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608510-47-0 | |
Record name | Pactimibe sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pactimibe sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACTIMIBE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.